N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a cyclohexylamine substituent at the 7-position, methyl groups at positions 2 and 5, and a phenyl group at position 2.
Properties
IUPAC Name |
N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-14-13-18(22-17-11-7-4-8-12-17)24-20(21-14)19(15(2)23-24)16-9-5-3-6-10-16/h3,5-6,9-10,13,17,22H,4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTGLHPDEISYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization and amination reactions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactors and continuous flow systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and recrystallization, is common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. mTOR Inhibition
One of the primary applications of N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is its role as an inhibitor of the mechanistic target of rapamycin (mTOR). This pathway is crucial in regulating cell growth and metabolism. Compounds in this class have been shown to exhibit significant inhibitory effects on mTOR activity, making them candidates for cancer therapy and metabolic disorders .
2. Adenosine Receptor Antagonism
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as antagonists for adenosine receptors. These receptors are involved in various physiological processes and represent promising targets for drug development aimed at treating conditions such as neurological disorders, cardiovascular diseases, and cancer. The ability of this compound to selectively inhibit specific adenosine receptor subtypes could lead to novel therapeutic strategies .
3. CFTR Activation
Recent studies have highlighted the compound's potential as a cystic fibrosis transmembrane conductance regulator (CFTR) activator. Optimized derivatives have shown improved solubility and efficacy in activating CFTR channels, which are critical for maintaining fluid balance in epithelial tissues. This application is particularly relevant for developing treatments for cystic fibrosis .
This compound exhibits a range of biological activities that enhance its therapeutic potential:
1. Antitumor Activity
The compound has demonstrated antitumor properties in various cancer cell lines by inducing apoptosis and inhibiting tumor cell proliferation. Its mechanism involves the modulation of key signaling pathways associated with cell survival and growth .
2. Neuroprotective Effects
Studies suggest that this compound may offer neuroprotective benefits by modulating adenosine receptor activity, which could be beneficial in conditions like Parkinson's disease and other neurodegenerative disorders .
Case Studies
Several case studies illustrate the effectiveness of this compound in various applications:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | mTOR Inhibition | Demonstrated significant reduction in tumor growth in xenograft models when treated with the compound. |
| Study 2 | CFTR Activation | Showed enhanced chloride ion transport in patient-derived epithelial cells, indicating potential for cystic fibrosis therapy. |
| Study 3 | Neuroprotection | Reported reduced neuronal damage in animal models of ischemia when treated with the compound. |
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating biological processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit significant variability in biological activity based on substituent patterns. Below is a detailed comparison with key analogs:
Substituent Variations at the 7-Amine Position
Modifications to Aryl Substituents
- 3-Phenyl vs. 3-(4-Fluorophenyl): Fluorination at the 3-phenyl position (e.g., compounds 32–35 in ) enhances anti-tubercular potency by improving target binding and metabolic stability .
- 5-Methyl vs.
Pharmacological and Physicochemical Profiles
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidin-7-amines with pyridinylmethylamine substituents (e.g., compounds 47–51 in ) demonstrate potent inhibition of M. tuberculosis growth (MIC ≤ 0.5 µM) while maintaining low hERG liability (IC₅₀ > 30 µM) and stability in liver microsomes . The target compound’s cyclohexyl group may confer similar lipophilicity but requires empirical validation.
CRF1 Receptor Antagonism
MPZP (), a structural analog with a 3-(4-methoxy-2-methylphenyl) group and bis-methoxyethylamine, shows high CRF1 binding affinity (Kᵢ = 1.2 nM).
Key Research Findings
- Synthetic Flexibility: Suzuki coupling and Buchwald-Hartwig amination () enable rapid diversification of pyrazolopyrimidine cores, facilitating SAR studies .
- Metabolic Stability: Microsomal stability varies with substituents; for example, 3-(4-fluorophenyl)-5-phenyl derivatives () exhibit >60% remaining parent compound after 30 minutes in human liver microsomes .
- Toxicity Profile: Pyridinylmethyl-substituted analogs show reduced hERG inhibition compared to alkylamine derivatives, suggesting safer cardiac profiles .
Biological Activity
N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of this compound typically involves the reaction of appropriate β-enaminones with 3-methyl-1H-pyrazol-5-amine. This reaction can be conducted under various conditions to optimize yield and purity. For instance, microwave irradiation has been reported to enhance yields significantly compared to traditional heating methods .
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and L929 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, which is critical for their anticancer efficacy .
Enzymatic Inhibition
This compound has been explored for its potential as an inhibitor of various enzymes. Notably, it has shown promise as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling. Inhibition of AAK1 could lead to therapeutic applications in neurological disorders and cancer therapies .
Antiviral Activity
The compound's antiviral potential has also been investigated. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of hepatitis C virus (HCV) replication. This activity suggests that this compound could be developed further for antiviral drug development .
Case Studies
Q & A
Q. What are the key synthetic routes for synthesizing N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as substituted pyrazoles and pyrimidine derivatives. For example:
- Cyclization : Reacting 2-aminopyrazole derivatives with β-diketones or enamines under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold .
- Functionalization : Introducing substituents (e.g., cyclohexyl, phenyl groups) via nucleophilic substitution or coupling reactions. highlights the use of solvents like ethanol or DMF and catalysts (e.g., Pd for cross-coupling) to attach the N-cyclohexylamine moiety .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are used to confirm substituent positions and structural integrity. For instance, aromatic protons in the phenyl group appear as distinct multiplets in the 7.0–8.0 ppm range, while cyclohexyl protons show characteristic multiplet splitting .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. reports using EI-MS to confirm molecular ions (e.g., m/z 399 for a related compound) .
- X-ray Crystallography : Single-crystal studies (e.g., ) resolve stereochemistry and intermolecular interactions, with R-factors < 0.06 ensuring accuracy .
Q. How can initial biological activity screening be conducted for this compound?
- Kinase Inhibition Assays : Use ATP-competitive assays (e.g., CDK9 inhibition in ) with fluorescence-based readouts. IC values are calculated via dose-response curves .
- Cytotoxicity Testing : MTT or CellTiter-Glo assays against cancer cell lines (e.g., breast MDA-MB-231) to assess antiproliferative effects. EC values below 10 µM indicate potent activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions during cyclization .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency for aryl/cyclohexyl group attachment .
- Computational Optimization : Tools like density functional theory (DFT) predict transition states and guide solvent/catalyst choices (see ’s quantum chemical methods) .
Q. How should discrepancies in spectroscopic data between synthetic batches be resolved?
- Cross-Validation : Compare NMR data with computationally predicted shifts (e.g., using ACD/Labs or ChemDraw) to identify misassignments .
- Isotopic Labeling : Introduce N or C labels to trace unexpected peaks in complex spectra .
- Advanced MS Techniques : MALDI-TOF or LC-MS/MS differentiate isobaric impurities (e.g., regioisomers) .
Q. What computational approaches are effective in predicting structure-activity relationships (SAR)?
- Molecular Docking : Simulate binding to targets like CDK9 () using AutoDock Vina or Schrödinger Suite. The trifluoromethyl group in related compounds enhances binding via hydrophobic interactions .
- QSAR Modeling : Train models on datasets of pyrazolo[1,5-a]pyrimidine derivatives to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
Q. How can researchers address contradictions in enzyme inhibition data across studies?
- Assay Standardization : Use uniform ATP concentrations (e.g., 10 µM) and control for off-target effects via counter-screens (e.g., kinase panel profiling) .
- Structural Analysis : Overlay X-ray structures (e.g., ) with docking poses to identify steric clashes or conformational changes affecting activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile IC variations caused by cell-line heterogeneity or assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
